3-(tert-Butoxycarbonyl)benzoic acid
Overview
Description
3-(tert-Butoxycarbonyl)benzoic acid is an organic compound with the molecular formula C12H14O4. It is a derivative of benzoic acid where the carboxyl group is protected by a tert-butoxycarbonyl group. This compound is commonly used in organic synthesis, particularly in the preparation of various intermediates and as a protecting group for carboxylic acids.
Scientific Research Applications
3-(tert-Butoxycarbonyl)benzoic acid is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:
Protecting Group: Used as a protecting group for carboxylic acids during multi-step organic syntheses.
Intermediate: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Peptide Synthesis: Utilized in the synthesis of peptides where the tert-butoxycarbonyl group protects the carboxyl group during coupling reactions.
Safety and Hazards
3-(tert-Butoxycarbonyl)benzoic acid is classified as irritating to the skin, eyes, and respiratory system . It may have harmful effects if inhaled or swallowed. Prolonged exposure should be avoided, and caution should be used when handling . The compound has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Mechanism of Action
Target of Action
It’s known that this compound is often used in the synthesis of various organic compounds .
Mode of Action
The mode of action of 3-(tert-Butoxycarbonyl)benzoic acid involves creating a covalent bond between the carbon atom of the tert-butyl group and the carboxyl group of the benzoic acid . This bond formation occurs via a nucleophilic substitution reaction .
Biochemical Pathways
It’s known that this compound plays a crucial role in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)benzoic acid typically involves the reaction of benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The general reaction scheme is as follows:
Benzoic acid+tert-butyl chloroformate→3-(tert-Butoxycarbonyl)benzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield benzoic acid.
Esterification: It can react with alcohols in the presence of a catalyst to form esters.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or trifluoroacetic acid.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Substitution: Reagents like bromine or nitric acid can be used for bromination or nitration, respectively.
Major Products Formed
Hydrolysis: Benzoic acid
Esterification: Various esters depending on the alcohol used
Substitution: Substituted benzoic acid derivatives
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butoxycarbonyl)phenylboronic acid
- tert-Butyl 4-formylbenzoate
- tert-Butyl 3-ethynylbenzoate
Uniqueness
3-(tert-Butoxycarbonyl)benzoic acid is unique due to its specific structure, which provides stability and protection to the carboxyl group. This makes it particularly useful in synthetic organic chemistry, where selective protection and deprotection of functional groups are essential. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-5-8(7-9)10(13)14/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFILKMBFUQQLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375433 | |
Record name | 3-(tert-Butoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33704-19-7 | |
Record name | 3-(tert-Butoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-Butoxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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